2-Decyn-1-ol

Beschreibung

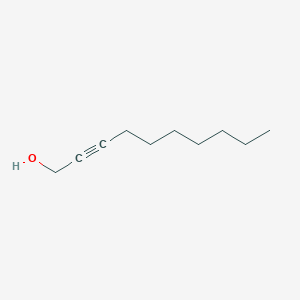

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

dec-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLHGTKUCYPXHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022214 | |

| Record name | 2-Decyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4117-14-0 | |

| Record name | 2-Decyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004117140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Decyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4117-14-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DECYN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4949B9XH9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategic Approaches for 2 Decyn 1 Ol and Its Isomers

Alkynylation and Carbon-Carbon Bond Formation Reactions

The creation of the C10 backbone of 2-decyn-1-ol and its isomers relies on robust carbon-carbon bond-forming reactions. Alkynylation, the addition of a metal acetylide to a carbonyl group or epoxide, stands as a cornerstone in the synthesis of acetylenic alcohols. wikipedia.org

Reaction of Terminal Alkynes with Ethylene (B1197577) Oxide

A prominent strategy for the synthesis of homopropargylic alcohols, such as isomers of this compound, involves the nucleophilic ring-opening of ethylene oxide by a metal acetylide. lookchem.com This reaction effectively adds a hydroxyethyl (B10761427) group to the terminal alkyne. For instance, the synthesis of 3-decyn-1-ol (B1582659) can be achieved by treating the lithium salt of 1-octyne (B150090) with ethylene oxide. lookchem.comresearchgate.net The general transformation is depicted below:

Reaction Scheme: R-C≡C-Li + (CH₂)₂O → R-C≡C-CH₂CH₂OLi --(H₂O workup)--> R-C≡C-CH₂CH₂OH

The efficiency of this reaction can be sensitive to the quality of the reagents, particularly the ethylene oxide. lookchem.com To improve reproducibility and yield, Lewis acids such as trimethylaluminum (B3029685) (TMA) can be used as catalysts. lookchem.com The addition of catalytic amounts of TMA to the lithium acetylide prior to the introduction of ethylene oxide has been shown to significantly enhance the yield of the desired homopropargylic alcohol. lookchem.com

While this method is highly effective for producing homopropargylic alcohols (where the hydroxyl group is at the 3-position relative to the alkyne), the synthesis of primary propargylic alcohols like this compound requires a different approach, such as the alkynylation of formaldehyde. researchgate.net

Reduction Strategies for Alkynyl Ketones

An alternative pathway to acetylenic alcohols involves the reduction of the corresponding alkynyl ketone (ynone). chemistrysteps.com The synthesis of this compound via this route would start from 1-hydroxydec-2-ynone or a related precursor. A variety of reducing agents can be employed for this transformation, offering different levels of selectivity.

Common reduction methods include:

Sodium borohydride (B1222165) (NaBH₄) and Lithium aluminum hydride (LiAlH₄) : These are standard hydride reagents capable of reducing ketones to alcohols. chemistrysteps.com

Catalytic Hydrogenation : This method can also be used, but care must be taken to select a catalyst that does not also reduce the alkyne functionality.

Asymmetric Reduction : For the synthesis of chiral propargyl alcohols, asymmetric reduction methods are employed. For example, α,β-unsaturated alkynyl ketones can be reduced with high enantiomeric purity using reagents like TarB-NO₂ in the presence of NaBH₄. nih.gov Chiral spiro iridium catalysts have also been used for the hydrogenation of alkynyl ketones to provide propargylic alcohols with high enantiomeric excess. organic-chemistry.org

The choice of reducing agent depends on the desired stereochemistry and the presence of other functional groups in the molecule. organic-chemistry.orguib.no

Isomerization Reactions of the Alkyne Moiety

The position of the triple bond within a carbon chain is not fixed and can be manipulated through isomerization reactions. This is particularly useful for synthesizing terminal alkynes from more readily available internal isomers, or vice versa.

The Alkyne Zipper Reaction for Triple-Bond Positional Migration

The "alkyne zipper reaction" is a powerful synthetic tool that facilitates the migration of a triple bond from an internal position along a hydrocarbon chain to a terminal position. mdpi.comresearchgate.netsynarchive.com This process is a contra-thermodynamic isomerization, as it converts a more stable internal alkyne into a less stable terminal alkyne. mdpi.com The reaction is driven by the irreversible formation of a stable metal acetylide salt at the terminus of the chain. stackexchange.com

A classic example relevant to the isomers of this compound is the conversion of this compound to 9-decyn-1-ol (B94338). scribd.comwikipedia.org This transformation highlights the ability to remotely functionalize a long-chain hydrocarbon. scribd.com

Mechanistic Elucidation of Alkyne Isomerization Processes

The mechanism of the alkyne zipper reaction involves a series of deprotonation and reprotonation steps mediated by a strong base. mdpi.comwikipedia.org The isomerization is believed to proceed through sequential acetylene-allene intermediates. mdpi.comstackexchange.com

The proposed mechanism involves the following key steps:

Deprotonation : A strong base abstracts a proton from a carbon atom adjacent to the triple bond, forming a propargylic anion. mdpi.com

Tautomerization : This anion is in equilibrium with an allenic carbanion. mdpi.com

Reprotonation : The allenic intermediate is protonated by a suitable proton source (like the solvent) at a different position, resulting in the migration of the triple bond. youtube.com

Development and Optimization of Base Systems for Isomerization (e.g., Alkali Metal Amides)

The success of the alkyne zipper reaction is critically dependent on the choice of the base system. Early examples of alkyne isomerization utilized bases like sodium amide (NaNH₂) or alcoholic potassium hydroxide, but these often required harsh conditions such as high temperatures and long reaction times. mdpi.comstackexchange.com

A major breakthrough came in 1975 when Charles Allen Brown and Ayako Yamashita introduced potassium 1,3-diaminopropanide (KAPA). scribd.comwikipedia.org This "superbase," generated in situ from potassium hydride and 1,3-diaminopropane (B46017), allows for exceptionally rapid triple bond migration at low temperatures (e.g., 0-25 °C). stackexchange.comresearchgate.net

Due to the hazardous nature of potassium hydride, research has focused on developing safer and more convenient base systems. wikipedia.org This has led to the development of mixed alkali metal amide reagents. For example, a combination of the lithium salt of 1,3-diaminopropane and potassium tert-butoxide provides an effective and high-yielding system for the isomerization of this compound to 9-decyn-1-ol. scribd.comwikipedia.orgresearchgate.net Other systems, such as the sodium salts of diamines, have also been developed as safer alternatives to KAPA, although they may require higher temperatures and longer reaction times. mdpi.comresearchgate.net

Table 1: Comparison of Base Systems for Alkyne Zipper Isomerization

| Base System | Components | Typical Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|---|

| Sodium Amide | NaNH₂ | High Temperature (>150 °C) | Inexpensive | Harsh conditions, long reaction times, potential side reactions | mdpi.com, stackexchange.com |

| KAPA | KH + 1,3-diaminopropane | 0-25 °C | Very rapid, high yield, mild conditions | KH is hazardous and expensive | scribd.com, stackexchange.com, wikipedia.org |

| LiDA/KOtBu | Li metal + 1,3-diaminopropane + KOtBu | Room Temperature | Safer than KAPA, high yield, mild conditions | Multi-component system | scribd.com, wikipedia.org, orgsyn.org |

| NaDA | NaH + 1,3-diaminopropane | 50-60 °C | Safer than KAPA, simple to prepare | Higher temperatures, longer reaction times than KAPA | mdpi.com, researchgate.net |

Regioselective Isomerization Pathways (e.g., this compound to 3-Decyn-1-ol; this compound to 9-Decyn-1-ol)

The isomerization of internal alkynes, often termed an "acetylene zipper" reaction, is a powerful tool for relocating a triple bond within a carbon skeleton. For linear decyn-1-ols, these rearrangements are typically mediated by strong bases, with the regiochemical outcome being highly dependent on reaction conditions such as temperature and time. researchgate.netcdnsciencepub.com

The isomerization of this compound can be selectively directed to yield either the adjacent 3-decyn-1-ol or the terminal 9-decyn-1-ol. This control is achieved by exploiting the thermodynamic stability of the various isomers. The terminal alkyne, 9-decyn-1-ol, is the thermodynamically most stable isomer, while the homopropargylic alcohol, 3-decyn-1-ol, is kinetically favored under certain conditions and exhibits notable stability compared to other internal isomers. researchgate.netcdnsciencepub.com

Isomerization to 3-Decyn-1-ol: The conversion of this compound to 3-decyn-1-ol relies on carefully controlled reaction conditions to trap the kinetically favored homopropargylic isomer. researchgate.net Studies have shown that using the sodium salt of 1,3-diaminopropane as a catalyst at lower temperatures allows for the isolation of 3-decyn-1-ol. researchgate.netcdnsciencepub.comchemdad.com The reaction requires close monitoring to stop the isomerization at the desired point before it proceeds to the thermodynamically favored terminal alkyne. researchgate.net Under optimized conditions, this compound can be converted to 3-decyn-1-ol in a 68% isolated yield. researchgate.netcdnsciencepub.com

Isomerization to 9-Decyn-1-ol: To achieve a near-complete isomerization to the terminal alkyne, more forcing conditions are employed. By reacting this compound with a superbasic medium, such as an alkali metal amide in an amine solvent, the triple bond migrates sequentially along the carbon chain until it reaches the terminus, a process driven by the formation of a stable terminal acetylide anion. A well-documented procedure involves using lithium metal dissolved in 1,3-diaminopropane, followed by the addition of potassium tert-butoxide. orgsyn.org This system generates a highly basic reagent capable of effecting the complete "zipper" reaction. At elevated temperatures (e.g., 50-70°C), 9-decyn-1-ol is rapidly formed as the major product, irrespective of the initial position of the triple bond. researchgate.netcdnsciencepub.comorgsyn.org

Table 1: Regioselective Isomerization of this compound

| Starting Material | Target Isomer | Catalyst/Reagents | Conditions | Yield | Key Findings |

|---|---|---|---|---|---|

| This compound | 3-Decyn-1-ol | Sodium salt of 1,3-diaminopropane | Lower temperatures | 68% | The homopropargylic isomer (3-decyn-1-ol) is remarkably stable under controlled conditions, allowing for its isolation. researchgate.netcdnsciencepub.com |

Synthesis of Specific Decyn-1-ol Isomers

The regioselective isomerization pathways described above provide direct synthetic routes to specific decyn-1-ol isomers from a common precursor, this compound.

Synthesis of 3-Decyn-1-ol: The primary reported synthesis of 3-decyn-1-ol is the base-catalyzed isomerization of this compound. chemdad.com The procedure involves using the sodium salt of 1,3-diaminopropane under controlled temperature settings (70–80°C) in an inert atmosphere. benchchem.com Rigorous monitoring of the reaction progress, typically by gas chromatography (GC), is crucial to maximize the yield of the desired 3-isomer and prevent further migration of the triple bond. benchchem.com Post-reaction purification via fractional distillation is necessary to obtain the compound in high purity (≥97%). benchchem.com This isomer serves as a valuable starting material for the synthesis of other compounds, such as (Z)-3-decen-1-ol through semi-hydrogenation. chemdad.comfishersci.fi

Synthesis of 9-Decyn-1-ol: The synthesis of 9-decyn-1-ol is efficiently accomplished via the "acetylene zipper" reaction, starting from internal decyn-1-ols like this compound. researchgate.netcdnsciencepub.comorgsyn.org A robust and high-yielding method utilizes a combination of lithium and potassium tert-butoxide in 1,3-diaminopropane. orgsyn.org In this procedure, lithium is first dissolved in 1,3-diaminopropane to form the lithium amide. The addition of potassium tert-butoxide enhances the basicity of the medium. When this compound is introduced to this mixture, the isomerization proceeds to completion within approximately 30 minutes at room temperature, yielding the terminal alkyne. orgsyn.org The reaction is then quenched with ice water and the product is extracted. Distillation under reduced pressure affords pure 9-decyn-1-ol as a colorless oil in high yields (83-88%). orgsyn.org This terminal alkyne is a versatile intermediate, used for example in the synthesis of insect pheromones. google.com

Table 2: Synthesis of Specific Decyn-1-ol Isomers via Isomerization

| Product | Starting Material | Reagents | Yield | Boiling Point | Ref. |

|---|---|---|---|---|---|

| 3-Decyn-1-ol | This compound | Sodium salt of 1,3-diaminopropane | 68% | 130-131 °C / 22 mmHg | researchgate.netcdnsciencepub.combenchchem.com |

| 9-Decyn-1-ol | This compound | Lithium, 1,3-diaminopropane, Potassium tert-butoxide | 83-88% | 86-88 °C / 0.5 mmHg | orgsyn.org |

Chemical Reactivity and Transformation Pathways of 2 Decyn 1 Ol

Reactions Involving the Hydroxyl Functional Group

The hydroxyl group of 2-decyn-1-ol undergoes typical reactions of a primary alcohol, including oxidation and substitution.

Oxidation: The alcohol group can be oxidized to form a carbonyl group. Depending on the oxidizing agent and reaction conditions, this can yield either an aldehyde or a carboxylic acid.

Substitution: The hydroxyl group can be replaced by other functional groups, such as halogens or amines, through nucleophilic substitution reactions.

Etherification and Esterification: The hydroxyl group can react with alkyl halides or acyl halides/anhydrides to form ethers and esters, respectively. These reactions are fundamental in modifying the properties and reactivity of the molecule.

Reactions Involving the Internal Alkyne Functional Group

The internal alkyne in this compound is a site of high electron density, making it susceptible to various addition reactions. libretexts.org

Hydrogenation: The triple bond can be partially or fully reduced. Catalytic hydrogenation using a Lindlar catalyst will produce the corresponding cis-alkene, (Z)-2-decen-1-ol. Using a stronger reducing agent like sodium in liquid ammonia (B1221849) can yield the trans-alkene. libretexts.org Complete hydrogenation with catalysts like palladium on carbon will result in the formation of the corresponding alkane, 2-decanol. libretexts.org

| Reaction | Reagent | Product |

| Partial Hydrogenation (cis) | H₂, Lindlar Catalyst | (Z)-2-decen-1-ol |

| Partial Hydrogenation (trans) | Na, NH₃ (l) | (E)-2-decen-1-ol |

| Full Hydrogenation | H₂, Pd/C | 2-decanol |

Hydration: In the presence of an acid catalyst, water can add across the triple bond. leah4sci.com For an internal alkyne like this compound, this reaction typically yields a mixture of two isomeric ketones due to the two possible sites of initial protonation. organicchemistrytutor.com

Halogenation: Halogens such as bromine (Br₂) and chlorine (Cl₂) can add across the triple bond. libretexts.org The reaction can proceed in a stepwise manner, first forming a dihaloalkene and then a tetrahaloalkane upon addition of a second equivalent of the halogen. libretexts.org The initial addition is typically an anti-addition, resulting in a trans-dihaloalkene. libretexts.org

Hydrohalogenation: Hydrogen halides (HX) can also add across the triple bond. libretexts.org The addition follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. libretexts.org With an internal alkyne, a mixture of vinyl halides is often produced.

Chemo- and Regioselective Transformations Induced by the Bifunctional Nature

The presence of both a hydroxyl group and an alkyne in this compound gives rise to the possibility of chemo- and regioselective reactions. Propargylic alcohols, the class of compounds to which this compound belongs, are recognized as valuable bifunctional reagents in organic synthesis. nih.govacs.org The hydroxyl group can influence the reactivity of the nearby alkyne, and vice versa. For instance, the hydroxyl group can act as an internal nucleophile or a directing group in various transformations, leading to specific regio- and stereochemical outcomes that would not be possible with a simple alkyne or alcohol. wikipedia.org

Cyclization Reactions and Heterocycle Synthesis

Propargylic alcohols like this compound are valuable precursors for the synthesis of various heterocyclic compounds. researchgate.netamazonaws.comnih.govmdpi.com Gold-catalyzed intermolecular cyclization is a particularly powerful method for this purpose. mdpi.com In these reactions, the gold catalyst activates the alkyne, making it susceptible to nucleophilic attack. mdpi.com The hydroxyl group of another molecule, or a different nucleophile present in the reaction mixture, can then attack the activated alkyne, initiating a cyclization cascade. researchgate.netbeilstein-journals.org This methodology has been used to synthesize a wide array of oxygen-containing heterocycles, such as furans and pyrans, as well as nitrogen-containing heterocycles. mdpi.comorganic-chemistry.orgrsc.org Theoretical studies have provided deeper insights into the mechanisms of these gold-catalyzed cyclizations. nih.gov

For example, the gold-catalyzed cyclization of (Z)-2-en-4-yn-1-ols provides an efficient route to highly substituted dihydrofurans and furans under very mild conditions. nih.gov

Functionalization of Long Hydrocarbon Chains via Alkyne Migration

A significant transformation available to internal alkynes like this compound is the "alkyne zipper" reaction. wikipedia.orgsynarchive.com This reaction involves the isomerization of an internal alkyne to a terminal alkyne under the influence of a strong base. wikipedia.orgmdpi.com This process is a "contra-thermodynamic" isomerization, as internal alkynes are generally more stable than their terminal counterparts. mdpi.com The reaction proceeds through a series of deprotonation and reprotonation steps, effectively "walking" the triple bond along the hydrocarbon chain. wikipedia.org

Synthesis and Characterization of 2 Decyn 1 Ol Derivatives and Analogues

Design and Preparation of Structurally Modified Alkyne Alcohols

The structural framework of 2-decyn-1-ol allows for various modifications to generate a diverse range of alkyne alcohols. A key transformation is the isomerization of the triple bond. For instance, treating this compound with the sodium salt of 1,3-diaminopropane (B46017) can induce isomerization, yielding 3-decyn-1-ol (B1582659). benchchem.com This process involves the formation of a lithium-1,3-diaminopropane complex followed by base-mediated isomerization using potassium tert-butoxide. benchchem.com Rigorous monitoring through gas chromatography is essential to track the conversion efficiency. benchchem.com Further isomerization can lead to the formation of 9-decyn-1-ol (B94338), a terminal alkyne alcohol. mdpi.comcymitquimica.com

Another modification involves the reduction of the alkyne group. The Chan alkyne reduction, using reagents like Red-Al or lithium aluminum hydride (LiAlH₄), stereoselectively converts alkynols into trans-(E)-allylic alcohols. alfa-chemistry.com This method is particularly valuable for producing E-configured allylic alcohols with high fidelity. alfa-chemistry.com

Additionally, this compound can be synthesized through methods such as the lithiation of propiolic alcohol with n-butyllithium, followed by quenching with n-heptyl bromide. benchchem.com The electrochemical oxidation of 2-alkyne-1-ols in the presence of an alcohol can also be employed to prepare 2-alkyne-1-acetals. google.com

Synthesis of Complex Molecules Utilizing this compound as a Precursor

The reactivity of the hydroxyl and alkyne groups in this compound makes it a versatile precursor for the synthesis of more intricate molecular architectures with significant biological and material science applications.

This compound serves as a crucial reagent in the synthesis of axially disubstituted silicon phthalocyanines (SiPcs). These compounds are of interest due to their potential applications in photodynamic therapy (PDT). The synthesis involves the reaction of silicon phthalocyanine (B1677752) dichloride (SiPcCl₂) with this compound in the presence of a base like sodium hydride (NaH) in a solvent such as toluene (B28343). researchgate.net This reaction leads to the axial substitution of the 2-decyn-1-oxy group onto the silicon atom of the phthalocyanine core. researchgate.netresearchgate.net

The introduction of these axial substituents can enhance the solubility of the phthalocyanine derivatives and prevent aggregation, which are desirable properties for photosensitizers used in PDT. researchgate.netrsc.org The resulting SiPc conjugates have been characterized using various spectroscopic techniques, including FT-IR, UV-vis, and NMR spectroscopy. researchgate.netd-nb.info Studies have shown that these axially disubstituted SiPcs can exhibit significant phototoxic effects against various cancer cell lines. rsc.orgnih.gov

Table 1: Synthesis of Axially Disubstituted Silicon Phthalocyanine

| Reactants | Reagents/Conditions | Product | Reference |

| Silicon Phthalocyanine Dichloride (SiPcCl₂) | This compound, NaH, Toluene | Axially 2-decyn-1-oxy disubstituted silicon phthalocyanine | researchgate.net |

This compound is a key intermediate in the synthesis of naturally occurring polyacetylenes with antitumor properties, such as panaxytriol (B31408) and falcarinol (B191228). chemicalbook.comlookchem.comchemdad.comimpurity.comguidechem.comchemicalbook.com The synthesis of falcarinol, for example, can involve the use of this compound as a precursor. benchchem.com One synthetic route to falcarinol involves the Cadiot-Chodkiewicz coupling, which is a copper-catalyzed cross-coupling reaction between a terminal alkyne and a haloalkyne. rsc.org This reaction is a powerful method for creating unsymmetrical diynes, a structural motif present in falcarinol and related compounds. rsc.org

The alkyne zipper reaction, which involves the isomerization of an internal alkyne to a terminal position, allows for the conversion of this compound to 9-decyn-1-ol. mdpi.com This terminal alkyne can then be used in the synthesis of long-chain ω- and (ω-1)-hydroxy fatty acids. mdpi.com These fatty acids are valuable building blocks in various industries, including cosmetics and pharmaceuticals. mdpi.comnih.gov

The synthesis of these hydroxy fatty acids often involves a convergent approach. nih.govescholarship.org For example, a key step can be the copper-mediated carbon-carbon bond formation to construct poly-ynes, followed by partial hydrogenation of the alkynes to yield the corresponding cis-alkenes. nih.gov The synthesis of various saturated and unsaturated hydroxy fatty acids has been achieved through asymmetric synthesis, with some demonstrating antiproliferative activity. mdpi.comnih.govresearchgate.net

Table 2: Synthesis of ω-Hydroxy Fatty Acid Precursor

| Starting Material | Reaction | Product | Reference |

| This compound | Alkyne Zipper Reaction | 9-Decyn-1-ol | mdpi.com |

The versatility of this compound extends to the synthesis of other biologically active molecules. For instance, it is used in the synthesis of aromatase inhibitors, which are employed in the treatment of certain types of cancer. chemicalbook.comlookchem.comimpurity.comguidechem.comguidechem.com The chemical properties of this compound make it a suitable starting material for constructing a variety of complex organic structures with potential applications in medicinal chemistry. ontosight.ai

Catalytic Applications and Mechanistic Studies Involving 2 Decyn 1 Ol

2-Decyn-1-ol as a Substrate in Catalytic Transformations

The reactivity of the hydroxyl and alkyne functional groups in this compound makes it a suitable substrate for numerous catalytic reactions, leading to the formation of diverse and complex molecules.

While direct, specific examples of classic cross-coupling reactions like Suzuki or Sonogashira using this compound as the primary named substrate are not extensively detailed in readily available literature, the reactivity of its functional groups is well-established in the context of similar alkynols. Palladium-catalyzed reactions are central to the functionalization of alkynes. For instance, the palladium-catalyzed cyclocarbonylation of alkynols is a known process for creating α-methylene-β-lactones. researchgate.net This reaction proceeds by the activation of the alkyne by a palladium catalyst, followed by intramolecular attack by the hydroxyl group and subsequent carbon monoxide insertion. The success of this transformation is highly dependent on the choice of phosphine (B1218219) ligands, which influence the regioselectivity of the carbonylation. researchgate.net

Ruthenium is another metal that catalyzes important transformations of alkynes. While not a coupling reaction in the traditional sense, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) produce 1,5-disubstituted 1,2,3-triazoles, complementing the copper-catalyzed reaction that yields the 1,4-isomer. acs.org The typical catalyst for this reaction is a ruthenium(II) complex, such as Cp*RuCl(COD), which is effective for a range of alkynes. acs.org

Gold catalysts are particularly effective in activating the alkyne moiety of propargylic alcohols for various cyclization reactions. otterbein.edumdpi.com Gold(I) complexes can catalyze the intramolecular cyclization of alkynols to form a variety of heterocyclic structures, demonstrating the utility of the C-C triple bond in this compound for constructing complex molecular architectures. mdpi.combeilstein-journals.orgbeilstein-journals.org

This compound is a well-documented substrate for isomerization reactions, particularly the "alkyne zipper" reaction. This base-catalyzed process involves the migration of the internal triple bond to the terminal position. The use of a strong base, such as the lithium salt of 1,3-diaminopropane (B46017) in the presence of potassium tert-butoxide, facilitates the isomerization of this compound to 9-decyn-1-ol (B94338) with high efficiency, achieving yields of approximately 85%. wikipedia.orgrsc.org This contrathermodynamic isomerization provides a powerful method for remote functionalization. wikipedia.org The reaction proceeds through a series of deprotonation/reprotonation steps, mediated by an allene (B1206475) intermediate, which effectively "walks" the triple bond down the carbon chain. wikipedia.org

Isomerization can also be directed to other internal positions. For example, using a two-step catalytic system involving a lithium-1,3-diaminopropane complex followed by potassium tert-butoxide, this compound can be converted to 3-decyn-2-ol. otterbein.edu

Acid-catalyzed reactions of this compound have also been explored. In one study, this compound was reacted with triethyl orthoacetate in the presence of a catalytic amount of propionic acid. otterbein.edu This reaction, a variation of the Johnson-Claisen rearrangement, was heated to 145°C to drive the formation of the corresponding ester product by distilling off the ethanol (B145695) byproduct. otterbein.edu

Table 1: Examples of Catalyzed Rearrangements of this compound

| Product | Catalyst System | Reaction Type | Yield | Reference |

| 9-Decyn-1-ol | Lithium salt of 1,3-diaminopropane, Potassium tert-butoxide | Base-Catalyzed Isomerization (Alkyne Zipper) | ~85% | wikipedia.org, rsc.org |

| 3-Decyn-2-ol | Lithium/1,3-diaminopropane, Potassium tert-butoxide | Base-Catalyzed Isomerization | >85% purity | otterbein.edu |

| Ethyl 4-dodecynoate | Triethyl orthoacetate, Propionic acid | Acid-Catalyzed Rearrangement | Not specified | otterbein.edu |

Role of this compound in Catalyst Design and Ligand Synthesis

The functional groups of this compound make it a potential precursor for the synthesis of specialized ligands for metal catalysts, although specific examples naming this compound are scarce. Phosphine ligands are crucial in organometallic catalysis, and their electronic and steric properties can be tuned by modifying their structure. d-nb.info

A plausible, though not explicitly documented, route to a phosphine ligand could involve converting the hydroxyl group of this compound to a leaving group (e.g., a tosylate or mesylate). Subsequent nucleophilic substitution with a phosphide, such as lithium diphenylphosphide (LiPPh₂), would yield an alkynylphosphine. The alkyne moiety itself could then be used for further functionalization, for example, through a "click" reaction like an azide-alkyne cycloaddition, to attach the phosphine to a larger scaffold or to create a bidentate ligand. beilstein-journals.org The synthesis of phosphine ligands from precursors like ethylene (B1197577) sulfide (B99878) and organohalides demonstrates the modular nature of ligand construction where a molecule like this compound could be incorporated. beilstein-journals.org

Catalytic Pyrolysis Studies and Product Profiling (e.g., Algae Biomass Conversion)

Catalytic pyrolysis is a key technology for converting biomass into biofuels and valuable chemicals. In studies focused on the conversion of algae biomass, this compound has been identified as a component of the resulting bio-oil.

In a study on the catalytic pyrolysis of the microalga Spirulina, a HZSM-5 zeolite catalyst was used to upgrade the pyrolysis vapors. thermofisher.com The composition of the resulting bio-oil was analyzed by Py-GC/MS. The results showed that while this compound was not detected in the non-catalytic pyrolysis products, its presence was noted under catalytic conditions, indicating that it is a product of the catalytic cracking and rearrangement of larger biomolecules present in the algae. The relative content of this compound varied with the specific preparation method of the HZSM-5 catalyst, highlighting the influence of catalyst properties on product distribution. beilstein-journals.orgthermofisher.com

Table 2: Relative Content of this compound in Catalytic Pyrolysis Products of Spirulina

| Catalyst / Condition | Relative Content of this compound (%) | Reference |

| Direct Pyrolysis | 0.00 | thermofisher.com, beilstein-journals.org |

| HZSM-5 Catalysis | 0.06 | thermofisher.com, beilstein-journals.org |

| HZSM-5/MCM-41 Composite Catalyst | 0.17 | thermofisher.com, beilstein-journals.org |

Advanced Materials Science Applications of 2 Decyn 1 Ol and Its Derivatives

Polymer Chemistry and Material Functionalization Strategies

The utility of 2-decyn-1-ol in materials science is significantly expanded through strategic chemical modifications, particularly isomerization and direct functionalization reactions.

Another key strategy is the direct use of the hydroxyl group of this compound for covalent attachment to material surfaces or incorporation into polymer backbones. Research has demonstrated the functionalization of iron oxide nanoparticles where this compound is reacted in the presence of sodium hydride (NaH) to graft the molecule onto the nanoparticle surface. dntb.gov.ua This approach modifies the surface chemistry of the nanoparticles, introducing a hydrophobic alkyl chain and a reactive alkyne group for further modifications.

The table below summarizes the key synthetic strategies involving this compound for material development.

| Strategy | Reagents/Conditions | Resulting Compound/System | Application |

| Alkyne Zipper Reaction | Potassium tert-butoxide, 1,3-diaminopropane (B46017) | 9-Decyn-1-ol (B94338) | Creates a terminal alkyne for click chemistry and polymerization. orgsyn.orgmdpi.combenchchem.com |

| Surface Functionalization | Sodium Hydride (NaH), Toluene (B28343) | 2-decyn-1-oxy functionalized nanoparticles | Modifies surface properties of materials like iron oxide. dntb.gov.uaresearchgate.net |

| Axial Substitution | SiPcCl₂, Sodium Hydride (NaH), Toluene | Axially disubstituted silicon phthalocyanines | Synthesis of photofunctional materials. researchgate.netresearchgate.net |

Development of Novel Materials with Enhanced Properties

The incorporation of this compound and its derivatives into material frameworks leads to the development of novel materials with tailored and enhanced properties. The long hydrocarbon chain of the decynol moiety can impart hydrophobicity and flexibility, while the alkyne and hydroxyl functionalities serve as anchor points for creating cross-linked networks or attaching other functional molecules. ontosight.ailookchem.com

In polymer science, building blocks derived from biomass often result in materials with suboptimal mechanical properties compared to their petroleum-based counterparts. semanticscholar.org This is partly attributed to the prevalence of secondary alcohol groups in many bio-based monomers. The use of primary alcohols like 9-decyn-1-ol, obtained from the isomerization of this compound, is a strategic approach to address this issue, potentially leading to the creation of bio-derived polyurethanes and other polymers with improved rigidity and strength. semanticscholar.org

The functionalization of nanoparticles with this compound demonstrates how it can be used to alter the interfacial properties of materials. By grafting the molecule onto iron oxide nanoparticles, their dispersion in non-polar media can be improved, and the alkyne group provides a site for subsequent reactions, enabling the creation of multifunctional nanocomposites. dntb.gov.ua

The table below outlines examples of materials developed using this compound derivatives and their enhanced properties.

| Material Class | Derivative Used | Enhanced Property | Potential Application |

| Polymers (e.g., Polyurethanes) | 9-Decyn-1-ol | Improved mechanical rigidity and strength | Bio-based plastics and elastomers. lookchem.comsemanticscholar.org |

| Functionalized Nanoparticles | This compound | Hydrophobicity, reactive surface | Advanced nanocomposites, targeted drug delivery. dntb.gov.ua |

| Photofunctional Materials | This compound | Photosensitizing capability, targeted uptake | Photodynamic therapy, bioimaging. researchgate.netresearchgate.net |

Photofunctional Materials (e.g., Phthalocyanine-Based Photosensitizers for Photodynamic Therapy)

Researchers have successfully synthesized novel axially disubstituted silicon phthalocyanines by reacting silicon phthalocyanine (B1677752) dichloride (SiPcCl₂) with this compound. researchgate.netresearchgate.net The reaction, carried out in toluene with sodium hydride as a base, results in the covalent attachment of two 2-decyn-1-oxy groups to the central silicon atom of the phthalocyanine core. researchgate.net

These novel phthalocyanine derivatives have been evaluated for their potential in PDT against various cancer cell lines. In vitro studies have shown that these compounds can be effective photosensitizers. For instance, an axially 2-decyn-1-oxy disubstituted silicon phthalocyanine was synthesized and evaluated for its photodynamic therapy potential in human colon adenocarcinoma (HT-29) and human lung fibroblast (WI-38) cell lines. researchgate.net The studies demonstrated that these compounds exhibit phototoxicity and can be promising agents for PDT. researchgate.net The introduction of the this compound moiety influences the molecule's lipophilicity, which can affect cellular uptake and interaction with subcellular organelles.

The table below summarizes the research findings on a this compound-derived silicon phthalocyanine photosensitizer.

| Compound | Synthesis Method | Cell Lines Tested | Key Findings |

| Axially 2-decyn-1-oxy disubstituted silicon phthalocyanine | Reaction of SiPcCl₂ with this compound in the presence of NaH in toluene. researchgate.net | Human colon adenocarcinoma (HT-29), Human lung fibroblast (WI-38). researchgate.net | The compound is a suitable agent for PDT, demonstrating phototoxicity upon irradiation. The derivative labeled with ¹³¹I showed higher uptake in the cancer cell line compared to the normal fibroblast cell line, suggesting potential for targeted therapy or imaging. researchgate.net |

Biological and Biomedical Research Applications

Pharmaceutical Intermediates in Drug Discovery and Development

2-Decyn-1-ol is recognized as an important raw material and intermediate in organic synthesis for medicinal chemistry and pharmaceutical applications. lookchem.com Its utility is primarily in the construction of more complex bioactive molecules. The compound is used in the synthesis of isomers of Panaxytriol (B31408) and Falcarinol (B191228), which are investigated for their antitumor properties. guidechem.com Furthermore, this compound serves as a precursor in the creation of aromatase inhibitors, a class of drugs employed in the treatment of cancers, notably breast and ovarian cancer, by reducing estrogen levels. guidechem.comlookchem.com The reactivity of its alkyne and alcohol functional groups makes it a valuable component for chemists developing novel therapeutic agents. ontosight.aismolecule.com

Anti-cancer Agent Development and Efficacy Evaluation

Derivatives of this compound have been synthesized and evaluated for their potential in oncology, particularly in the fields of photodynamic therapy and nuclear imaging. These applications leverage the ability to attach the 2-decyn-1-oxy group to larger, functional molecules that can target and treat cancer cells.

Researchers have successfully synthesized an axially 2-decyn-1-oxy disubstituted silicon phthalocyanine (B1677752) (Es-SiPc-2). worldscientific.comworldscientific.com This new compound was created through the reaction of silicon phthalocyanine dichloride (SiPcCl₂) with this compound. worldscientific.comresearchgate.net In vitro studies focusing on photodynamic therapy revealed that this derivative is a suitable agent for PDT. worldscientific.comresearchgate.net Upon irradiation, the compound demonstrated phototoxicity, indicating its potential to induce cell death in cancer cells when activated by light. researchgate.net Specifically, one study showed that while another related compound (Es-SiPc) had higher phototoxicity, the this compound derivative (Es-SiPc-2) was still considered a promising candidate for photodynamic therapy applications. researchgate.net

The same 2-decyn-1-oxy disubstituted silicon phthalocyanine (Es-SiPc-2) synthesized for PDT was also assessed for its nuclear imaging capabilities. worldscientific.comworldscientific.com For these evaluations, a related compound was labeled with the Iodine-131 (¹³¹I) radionuclide. worldscientific.comresearchgate.net The study investigated the uptake of the radiolabeled phthalocyanine in human colon adenocarcinoma (HT-29) cells compared to normal human lung fibroblast (WI-38) cells. worldscientific.comresearchgate.net The results showed that the uptake was approximately two times higher in the cancer cell line than in the non-cancerous cell line, demonstrating a degree of selectivity for tumor tissue. worldscientific.comresearchgate.net This target-to-non-target ratio suggests that derivatives of this compound could be promising agents for imaging and potentially treating colon adenocarcinoma. researchgate.netresearchgate.net

Research Findings on this compound Derivatives in Oncology

| Application Area | Derivative Studied | Key Findings | Cell Lines Used | Citations |

|---|---|---|---|---|

| Photodynamic Therapy (PDT) | Axially 2-decyn-1-oxy disubstituted silicon phthalocyanine (Es-SiPc-2) | Demonstrated phototoxicity upon irradiation, making it a suitable agent for PDT. | Not specified in detail for PDT efficacy, but part of the overall study with cancer cell lines. | worldscientific.com, researchgate.net |

| Nuclear Imaging | Related ¹³¹I-labeled silicon phthalocyanine (¹³¹I-Es-SiPc) | Showed approximately 2-fold higher uptake in cancer cells versus normal cells. | Human colon adenocarcinoma (HT-29), Human lung fibroblast (WI-38) | worldscientific.com, researchgate.net, researchgate.net |

Natural Product Chemistry and Phytochemical Analysis

This compound has been identified as a naturally occurring volatile compound in a range of plant and marine species. Its presence is typically detected through gas chromatography-mass spectrometry (GC-MS) analysis of extracts and essential oils. ekb.egpeerj.com

The compound has been documented in several distinct natural sources:

Seaweeds: In a study of brown seaweeds from the Red Sea, this compound was identified in the methanolic extract of Cystoseira myrica. ekb.eg

Mangroves: A comparative analysis of five mangrove species detected the presence of this compound as one of many volatile organic compounds. peerj.com Mangrove plants are known to be rich in bioactive compounds that help them survive in harsh coastal environments. peerj.com

Olive Cultivars: As part of a molecular characterization of olive cultivars from the Campania region of Italy, this compound was identified in the 'Ortolana' cultivar. heraldopenaccess.usheraldopenaccess.us

Cumin Essential Oil: Analysis of essential oil extracted from cumin (Cuminum cyminum) seeds collected in Sudan identified this compound as a minor component, constituting approximately 0.03% of the oil's total area in the chromatogram. scirp.orgscirp.org

Natural Sources of this compound

| Natural Source Category | Specific Species/Cultivar | Part Analyzed | Citations |

|---|---|---|---|

| Seaweed (Brown Algae) | Cystoseira myrica | Methanolic Extract | ekb.eg |

| Mangrove | Not specified (part of a 5-species study) | Not specified (general plant parts) | peerj.com |

| Olive | Olea europaea 'Ortolana' | Fruit | heraldopenaccess.us, heraldopenaccess.us |

| Cumin | Cuminum cyminum | Seed Essential Oil | scirp.org, scirp.org |

Analytical and Spectroscopic Characterization Methodologies in 2 Decyn 1 Ol Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool in the study of 2-decyn-1-ol, enabling its separation from other components and the assessment of its purity. Different chromatographic techniques are suited for specific analytical challenges, from analyzing complex volatile profiles to monitoring the progress of a chemical reaction in real-time.

Gas Chromatography–Mass Spectrometry (GC-MS) for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound, especially within complex matrices such as essential oils or reaction mixtures. nih.govedu.krd The process involves two main stages. First, the gas chromatograph separates individual components of a sample based on their volatility and interaction with a stationary phase within a capillary column. edu.krd As each compound, including this compound, elutes from the column at a characteristic retention time, it enters the mass spectrometer.

The mass spectrometer then ionizes the molecules, typically causing them to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. nih.gov By comparing this fingerprint to spectral libraries, such as the one maintained by the National Institute of Standards and Technology (NIST), a confident identification of the compound can be made. nist.gov For instance, in the analysis of a synthetic reaction product or a natural extract, GC-MS can separate this compound from side products, unreacted starting materials, and other volatile constituents, providing both qualitative identification and quantitative data. nih.gov

Table 1: Hypothetical GC-MS Data for a Mixture Containing this compound

| Retention Time (min) | Major Mass Fragments (m/z) | Tentative Compound Identification |

| 10.2 | 43, 57, 71, 86 | 2-Decanone |

| 12.5 | 41, 55, 67, 82, 95, 138 | This compound |

| 14.8 | 43, 57, 71, 85, 99 | Decanal |

Gas-Liquid Chromatography (GLC) for Isomeric Purity Determination

Gas-Liquid Chromatography (GLC), a subset of gas chromatography, is particularly effective for determining the isomeric purity of compounds. Isomers, which have the same molecular formula but different structural arrangements, often exhibit very similar physicochemical properties, making their separation challenging. researchgate.net However, by selecting a GLC column with a specific stationary phase, separation can be achieved.

For acetylenic alcohols like this compound, GLC can be employed to separate positional isomers (e.g., 3-decyn-1-ol) or geometric isomers if double bonds were present. The choice of the liquid stationary phase is critical; phases with unique selective properties, such as nematic liquid crystals, are known to provide excellent separation of rigid, rod-like molecules, a category that can include alkynols. researchgate.net Furthermore, if this compound were chiral (which it is not, unless isotopically labeled), specialized chiral stationary phases, often based on derivatized cyclodextrins, would be used in GLC to separate its enantiomers. nih.govgcms.cz The relative peak areas in the resulting chromatogram would provide a quantitative measure of the isomeric or enantiomeric purity.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used to monitor the progress of chemical reactions. libretexts.org In the context of this compound research, TLC is invaluable for tracking its synthesis or its conversion into other molecules. For example, in a hypothetical oxidation of this compound to its corresponding aldehyde, 2-decynal, small aliquots of the reaction mixture would be taken at regular intervals and spotted on a TLC plate. youtube.com

Typically, three lanes are spotted: one for the pure starting material (this compound), one for the reaction mixture, and a "co-spot" containing both. libretexts.org As the reaction proceeds, the spot corresponding to this compound in the reaction mixture lane will diminish in intensity, while a new spot, corresponding to the more polar product (2-decynal), will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org The Retention Factor (Rf) value for each spot, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic of the compound in a given solvent system.

Table 2: Example TLC Data for the Oxidation of this compound

| Compound | Rf Value (Hexane:Ethyl Acetate 4:1) | Observation on TLC Plate |

| This compound (Starting Material) | 0.35 | Spot diminishes over time |

| 2-Decynal (Product) | 0.50 | Spot appears and intensifies over time |

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopy involves the interaction of electromagnetic radiation with matter and provides detailed information about a molecule's structure, functional groups, and atomic connectivity. For this compound, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary methods used for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR for Deuterium Incorporation Studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. ¹H NMR provides information about the chemical environment of each hydrogen atom in the molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a proton. libretexts.org For this compound, distinct signals would be expected for the protons on the carbon bearing the hydroxyl group (-CH₂OH), the protons on the carbon adjacent to the triple bond, the long alkyl chain protons, and the terminal methyl group protons. oregonstate.eduoregonstate.edu

A specific application of ¹H NMR in mechanistic studies is to track deuterium incorporation. If a reaction were designed to replace a specific proton on the this compound molecule with a deuterium atom (D), ¹H NMR would provide clear evidence of this exchange. The signal corresponding to the replaced proton would decrease in intensity or disappear entirely from the ¹H NMR spectrum, confirming the success and regioselectivity of the deuteration reaction.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ | 0.9 | Triplet |

| -(CH₂)₅- | 1.2-1.5 | Multiplet |

| -C≡C-CH₂- | 2.2 | Multiplet |

| -CH₂-OH | 4.2 | Triplet |

| -OH | Variable | Singlet (broad) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (expressed as wavenumber, cm⁻¹), causing its bonds to vibrate. masterorganicchemistry.com The IR spectrum of this compound would be expected to show two key diagnostic peaks.

First, a strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group. edu.krd The broadness of this peak is due to hydrogen bonding. Second, a weak but sharp absorption band in the region of 2100-2260 cm⁻¹ corresponds to the C≡C triple bond stretch. pressbooks.pub The presence of these two peaks in an IR spectrum provides strong evidence for the structure of an acetylenic alcohol like this compound. Other peaks, such as those for C-H and C-O stretching, would also be present but are generally less diagnostic. libretexts.org

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) | Intensity |

| Alcohol | O-H stretch | 3200 - 3600 | Strong, Broad |

| Alkyne | C≡C stretch | 2100 - 2260 | Weak to Medium, Sharp |

| Alkane | C-H stretch | 2850 - 2960 | Medium to Strong |

| Alcohol | C-O stretch | 1050 - 1150 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique in the structural elucidation of organic compounds, providing unequivocal confirmation of the molecular formula of substances such as this compound. This method is distinguished by its capacity to measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to four or more decimal places. This high precision allows for the determination of the elemental composition of a molecule, a critical step in its identification and characterization.

The fundamental principle of HRMS in molecular formula confirmation lies in the differentiation between the nominal mass and the exact mass of a compound. The nominal mass is the integer mass of the most abundant isotope of each element in the molecule, while the exact mass is the calculated mass based on the precise masses of the most abundant isotopes of those elements. For this compound, the molecular formula is C₁₀H₁₈O.

In a typical HRMS analysis of this compound, the compound is first ionized, commonly using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and preserve the molecular ion. The resulting ions, often in the form of adducts such as [M+H]⁺ (protonated molecule) or [M+Na]⁺ (sodium adduct), are then guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

The analyzer measures the m/z of the ions with a high degree of accuracy. The experimentally measured exact mass is then compared against the theoretically calculated exact mass for the proposed molecular formula (C₁₀H₁₈O). A close correlation between the measured and calculated masses, typically within a mass error of a few parts per million (ppm), provides strong evidence for the correct elemental composition.

The theoretical monoisotopic mass of this compound (C₁₀H₁₈O) is calculated to be approximately 154.13577 Da. Depending on the ionization conditions and the solvent system used, various adduct ions can be observed in the mass spectrum. The table below presents the theoretically calculated exact masses for several common adducts of this compound. In a research setting, these calculated values would be compared against the experimentally measured m/z values to confirm the molecular formula.

| Adduct Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 155.14305 |

| [M+Na]⁺ | 177.12499 |

| [M+K]⁺ | 193.09893 |

| [M+NH₄]⁺ | 172.16959 |

Theoretical and Computational Investigations of 2 Decyn 1 Ol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons. These methods solve approximations of the Schrödinger equation to provide insights into molecular orbitals, electron density distribution, and other electronic properties.

For 2-decyn-1-ol, ab initio and Density Functional Theory (DFT) methods could be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would reveal the three-dimensional shape of the molecule, which is crucial for its interactions with other molecules.

Furthermore, the calculation of an electrostatic potential map would visualize the electron density distribution across the molecule. In this compound, a region of high electron density would be expected around the oxygen atom of the hydroxyl group and the π-system of the alkyne, indicating these are likely sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a region of lower electron density, making it susceptible to nucleophilic attack.

Reactivity descriptors, such as global electrophilicity, can be calculated to provide a quantitative measure of a molecule's ability to accept electrons. arxiv.orgias.ac.in Such calculations would be invaluable in predicting how this compound might behave in various chemical reactions.

A theoretical study on a series of aliphatic compounds, including this compound, calculated conceptual DFT descriptors. arxiv.org The following table presents some of these calculated values for this compound.

| Descriptor | Value |

|---|---|

| Global Electrophilicity (ω) | 0.6481 |

| Calculated logP | 3.54 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and transition states. This information is crucial for understanding how a reaction proceeds, what factors influence its rate, and how to optimize conditions to favor a desired product.

For this compound, computational modeling could be used to explore a variety of potential reactions. For example, the oxidation of the primary alcohol group to an aldehyde or a carboxylic acid could be modeled. mtak.hu These calculations would involve identifying the transition state for the oxidation reaction, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, and thus its rate.

Another area of interest is the reactions involving the alkyne group. The addition of electrophiles, such as halogens or acids, across the triple bond is a common reaction for alkynes. Computational modeling could be used to investigate the stereochemistry and regiochemistry of these addition reactions, predicting which isomers are likely to form.

Furthermore, the isomerization of this compound to other decynol isomers, a reaction that can be catalyzed by bases, is a process that could be elucidated through computational modeling. By calculating the relative energies of the different isomers and the transition states connecting them, it would be possible to predict the most thermodynamically stable isomer and the likely pathway for its formation.

Quantitative Structure-Activity Relationship (QSAR) Studies for Biological and Ecotoxicological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological or toxicological activity. acs.org These models are widely used in drug discovery, environmental science, and toxicology to predict the activity of new or untested chemicals, thereby reducing the need for extensive experimental testing. acs.orgresearchgate.net

This compound has been included in several datasets used to develop QSAR models for predicting ecotoxicological endpoints, particularly acute aquatic toxicity. acs.orgresearchgate.neteuropa.eu These studies highlight the potential adverse impact of this compound on aquatic organisms. acs.orgresearchgate.net For instance, this compound has been classified as an "R51" compound, which signifies that it is toxic to aquatic organisms, with an EC50/LC50 value between 1 and 10 mg/L. acs.orgresearchgate.net

In these QSAR studies, a variety of molecular descriptors are calculated for each compound in the dataset. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, electrophilicity). arxiv.orgias.ac.inresearchgate.net Statistical methods, such as multiple linear regression, are then used to build a model that correlates a selection of these descriptors with the observed biological activity.

A study developing QSTR (Quantitative Structure-Toxicity Relationship) models for the toxicity of aliphatic compounds to Tetrahymena pyriformis included this compound in its dataset. arxiv.orgias.ac.in The following table shows some of the data used in this study for this compound.

| Descriptor | Value |

|---|---|

| Global Electrophilicity (ω) | 0.6481 |

| Number of Atoms (NC) | 10 |

| Calculated logP | 3.54 |

| Observed pIGC50 | 0.9855 |

| Predicted pIGC50 (Model 1) | 1.1199 |

| Predicted pIGC50 (Model 2) | 1.0847 |

The development of such QSAR models is crucial for the environmental risk assessment of chemicals like this compound. By providing reliable predictions of toxicity, these models can help in prioritizing chemicals for further testing and in designing safer alternatives. acs.org

Kinetic Modeling and Simulation Studies (e.g., Combustion Chemistry, Reaction Pathways)

Kinetic modeling and simulation are computational tools used to study the rates of chemical reactions and the evolution of a chemical system over time. These models consist of a set of elementary reactions with their corresponding rate constants. By solving the differential equations that describe the concentrations of all species in the system, it is possible to simulate the behavior of the system under different conditions, such as temperature and pressure.

While specific kinetic modeling studies on this compound are not found in the reviewed literature, this methodology could be applied to understand its behavior in various reactive environments. For example, a detailed kinetic model for the combustion of this compound could be developed. Such a model would include a large number of elementary reactions, including initiation, propagation, branching, and termination steps, describing the oxidation of the fuel. The development of such a model would involve estimating the rate constants for each elementary reaction, often using theoretical methods or by analogy to similar reactions.

Simulations using this kinetic model could then predict important combustion properties, such as ignition delay times, flame speeds, and the formation of pollutants like soot and nitrogen oxides. This information would be valuable for understanding the combustion characteristics of this compound and for its potential use as a biofuel or biofuel additive.

In addition to combustion, kinetic modeling could be used to simulate the kinetics of its synthesis or degradation pathways. For instance, a kinetic model of the base-catalyzed isomerization of this compound could help in optimizing the reaction conditions to maximize the yield of a desired isomer. Similarly, a kinetic model for its biodegradation in the environment could predict its persistence and fate.

The development of accurate kinetic models for this compound would require a combination of theoretical calculations to estimate rate constants and experimental data to validate the model's predictions.

Environmental and Sustainable Chemistry Considerations

Ecotoxicological Profiling and Environmental Fate Assessment

Understanding the ecotoxicological profile and environmental fate of 2-decyn-1-ol is crucial for assessing its potential impact on ecosystems.

Ecotoxicological Profile: Data indicates that this compound is very toxic to aquatic organisms. The acute toxicity to fish, specifically the fathead minnow (Pimephales promelas), has been determined with a 96-hour flow-through LC50 (lethal concentration for 50% of the test population) value ranging from 0.97 to 1.19 mg/L. This level of toxicity underscores the need to prevent its release into aquatic environments.

| Ecotoxicity of this compound | |

| Organism | Endpoint |

| Freshwater Fish (Pimephales promelas) | LC50 (96h) |

| Freshwater Algae | Not listed |

| Water Flea | Not listed |

Environmental Fate: The environmental persistence, bioaccumulation, and biodegradation of this compound are key parameters in its environmental risk assessment.

Persistence and Biodegradation: While specific biodegradation studies for this compound are not readily available, information on similar long-chain aliphatic alcohols suggests they are often rapidly biodegradable nih.gov. The immiscibility of this compound with water suggests that persistence in the aqueous phase is unlikely. However, the acetylenic bond might influence its degradation pathway compared to its saturated counterparts. Long-chain n-alkylbenzenes have been shown to be susceptible to biodegradation nih.gov. Further studies are needed to determine the specific biodegradation pathways and rates for this compound.

Bioaccumulation: The potential for a chemical to bioaccumulate in organisms is often estimated using its octanol-water partition coefficient (log Kow). While high log Kow values can suggest a potential for bioaccumulation, studies on long-chain alcohols have indicated that they may not be as bioaccumulative as predicted by this parameter alone nih.gov. Quantitative structure-activity relationship (QSAR) models can be employed as an alternative to experimental testing to predict the bioconcentration factor (BCF) and assess the bioaccumulation potential of chemicals sfu.caaftonchemical.comeuropa.eu. A full assessment for this compound would require specific experimental data or validated QSAR modeling.

Development of Greener Synthetic Routes and Reagents for this compound Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For this compound, this involves exploring alternative synthetic pathways that are more efficient and utilize less hazardous substances.

Current Synthetic Approaches: Traditional synthesis of alkynes can involve energy-intensive steps and the use of hazardous reagents openaccesspub.orgpnas.org. The functionalization of alkynes is a significant area of organic synthesis, and advancements are continuously being made to improve efficiency and sustainability nih.gov.

Greener Alternatives: Several strategies are being explored to develop more environmentally benign syntheses for alkynols like this compound.

Use of Renewable Feedstocks: A key aspect of green chemistry is the use of renewable resources. Research is ongoing to produce alkynes from bio-based feedstocks derived from biomass or waste streams, which would reduce the reliance on fossil fuels openaccesspub.orgcicenergigune.cominnovationnewsnetwork.commdpi.comlibretexts.org. The production of synthetic alcohols from captured carbon dioxide and green hydrogen is also a promising avenue for decarbonizing the chemical industry cicenergigune.comcleanenergywire.org.

Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry.

Homogeneous and Heterogeneous Catalysis: Advances in catalysis, including the use of polysiloxane-encapsulated nanoparticles and metal-organic frameworks (MOFs), offer pathways for alkyne functionalization with improved selectivity and the potential for catalyst recycling nih.gov. The use of bio-based solvents, such as Cyrene, in conjunction with transition metal catalysts has been shown to create more eco-friendly protocols for C-H alkynylation acs.orgacs.org.

Biocatalysis: The use of enzymes (biocatalysis) offers a highly selective and environmentally friendly alternative to traditional chemical synthesis astrazeneca.comnih.govnih.govazolifesciences.com. Enzymes operate under mild conditions and can significantly shorten synthetic routes, reducing energy consumption and waste generation astrazeneca.comnih.govazolifesciences.com. The development of biocatalytic pathways to produce alcohols and other key chemical intermediates is an active area of research with the potential to be applied to the synthesis of this compound nih.govresearchgate.net.

| Green Chemistry Strategy | Potential Application for this compound Synthesis | Benefit |

| Renewable Feedstocks | Utilization of bio-based starting materials. | Reduced fossil fuel dependence and carbon footprint. |

| Recyclable Catalysts | Employment of heterogeneous or encapsulated catalysts. | Minimized waste and reduced cost. |

| Biocatalysis | Use of enzymes for specific reaction steps. | High selectivity, mild reaction conditions, reduced energy use. |

| Greener Solvents | Replacement of volatile organic compounds with bio-based alternatives. | Reduced toxicity and environmental pollution. |

Life Cycle Assessment of this compound Production and Applications

A Life Cycle Assessment (LCA) provides a holistic view of the environmental impacts of a product from raw material extraction ("cradle") to its end-of-life ("grave") aidic.itmdpi.comresearchgate.net. While a specific LCA for this compound is not publicly available, a qualitative assessment can be constructed by examining the key stages of its production and use.

Cradle-to-Gate Analysis: This analysis considers the environmental impacts from raw material acquisition to the point where the product leaves the factory gate.

Gate-to-Grave Analysis: This part of the LCA would consider the environmental impacts associated with the use and disposal of this compound. Its applications in various industries, such as in the formulation of coatings, as a corrosion inhibitor, or in the synthesis of pharmaceuticals and agrochemicals, would determine its downstream environmental profile. The ecotoxicological properties discussed in section 10.1 are particularly relevant here, as they inform the potential risks associated with its release during use or disposal.

Improving the Life Cycle of this compound: To enhance the sustainability profile of this compound, several aspects of its life cycle could be targeted for improvement:

Sustainable Acetylene (B1199291) Production: Shifting to acetylene production methods with lower environmental impacts, such as those utilizing biochar or other renewable feedstocks, could significantly reduce the cradle-to-gate impact bioengineer.org.

Energy Efficiency in Manufacturing: Implementing energy-efficient technologies and process optimization in the synthesis of this compound can lower its embodied energy and associated greenhouse gas emissions americochemical.comcefic.orgsolubilityofthings.com.

A comprehensive quantitative LCA would be necessary to precisely identify and quantify the environmental hotspots in the life cycle of this compound and to guide further research and development towards more sustainable alternatives.

Q & A

Q. What are the optimal synthetic routes for 2-Decyn-1-ol, and how do reaction conditions affect yield?

- Methodological Answer : Two primary methods are documented:

- Formaldehyde and 1-Nonyne : Reacting formaldehyde with 1-nonyne under basic conditions yields this compound with ~93% efficiency. This route favors terminal alkyne activation .

- 1-Bromoheptane and 2-Propyn-1-ol : Cross-coupling using a palladium catalyst achieves ~96% yield. Temperature control (20–25°C) and inert atmospheres are critical to minimize side reactions .

Table 1 : Comparison of Synthetic Routes

| Method | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Formaldehyde + 1-Nonyne | Terminal alkyne | Basic, room temp | 93% | |

| 1-Bromoheptane + 2-Propyn-1-ol | Palladium-catalyzed | 20–25°C, inert gas | 96% |

Q. What analytical techniques are essential for characterizing this compound purity and structure?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify alkynyl protons ( ~2.5 ppm) and hydroxyl groups ( ~1.5 ppm).

- IR Spectroscopy : Confirm the -C≡C- stretch (~2100 cm) and -OH stretch (~3300 cm).

- GC-MS : Quantify purity and detect byproducts (e.g., isomerization to 3-Decyn-1-ol under basic conditions) .

Reproducibility requires triplicate measurements and inclusion of negative controls (e.g., solvent blanks) .

Advanced Research Questions

Q. How does isomerization of this compound occur, and what mechanistic insights explain this transformation?

- Methodological Answer : Isomerization to 3-Decyn-1-ol is catalyzed by sodium salts of 1,3-diaminopropane via a propargyl-allenyl intermediate. Kinetic studies show:

- Activation Energy : ~45 kJ/mol, determined via Arrhenius plots.

- Rate Dependency : First-order in substrate and second-order in base concentration .

Computational modeling (DFT) can predict transition states, but experimental validation via C isotopic labeling is recommended to confirm mechanistic pathways .

Q. What strategies mitigate data contradictions in solvent effects on this compound reactivity?

- Methodological Answer : Contradictions in solvent polarity effects (e.g., THF vs. DMF) arise from competing solvation and hydrogen-bonding interactions. To resolve:

Q. How can computational models predict this compound’s thermodynamic properties in mixed-solvent systems?

- Methodological Answer : Use the Non-Random Two-Liquid (NRTL) model to estimate activity coefficients in binary/ternary mixtures. Key steps:

- Parameterization : Fit experimental vapor-liquid equilibrium (VLE) data to derive interaction parameters ().

- Validation : Compare predicted vs. experimental Gibbs free energy of mixing () for systems like this compound/water/ethanol .

Table 2 : Example NRTL Parameters for this compound in Ethanol

| Component Pair | Reference | |||

|---|---|---|---|---|

| This compound/Ethanol | 0.47 | 1.2 | 0.8 |

Methodological Best Practices

Q. How should researchers design experiments to ensure reproducibility in this compound studies?

- Methodological Answer :

- Documentation : Record reagent lot numbers, ambient conditions (humidity/temperature), and instrument calibration details .

- Blinding : Assign sample IDs randomly to avoid bias during data collection .

- Replication : Perform triplicate runs and validate findings in an independent lab using shared protocols .

Q. What are the pitfalls in interpreting NMR data for this compound, and how can they be avoided?

- Methodological Answer :

- Pitfalls : Overlapping peaks (e.g., alkynyl vs. allylic protons) and solvent impurities.

- Solutions : Use high-field NMR (≥500 MHz), deuterated solvents, and 2D techniques (e.g., HSQC) for unambiguous assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten